4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as BQ-123, is a peptide antagonist of the endothelin receptor. It is a potent and selective inhibitor of the endothelin-A (ET-A) subtype of the endothelin receptor. BQ-123 has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, and cancer.
Mechanism of Action
4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a selective antagonist of the ET-A subtype of the endothelin receptor. The endothelin receptor is a G protein-coupled receptor that is activated by the peptide hormone endothelin. Endothelin is involved in the regulation of vascular tone, cell proliferation, and inflammation. 4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione blocks the binding of endothelin to the ET-A receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a number of biochemical and physiological effects. It reduces blood pressure by inhibiting the vasoconstrictive effects of endothelin. It also improves cardiac function by reducing the workload on the heart. 4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for lab experiments. It is a potent and selective inhibitor of the ET-A receptor, which makes it a useful tool for studying the role of endothelin in various diseases. 4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is also relatively easy to synthesize using SPPS. However, 4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has some limitations for lab experiments. It has a short half-life, which limits its effectiveness in vivo. It also has poor solubility in aqueous solutions, which can make it difficult to administer.
Future Directions
There are several future directions for the study of 4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of research is the development of more potent and selective ET-A receptor antagonists. Another area of research is the development of more effective methods of delivering 4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in vivo. Additionally, 4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has potential therapeutic applications in other diseases, such as pulmonary hypertension and kidney disease, which warrant further investigation.
Scientific Research Applications
4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its therapeutic potential in various diseases. It has been shown to reduce blood pressure in hypertensive rats and improve cardiac function in rats with heart failure. 4-(2-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
4-(2-butan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-12(2)23-17-10-5-4-7-13(17)14-11-18(22)20-15-8-6-9-16(21)19(14)15/h4-5,7,10,12,14H,3,6,8-9,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKKGNYGEGSUJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.